6-Azabicyclo[3.2.1]oct-2-EN-7-one
Description
6-Azabicyclo[3.2.1]oct-2-EN-7-one is a bicyclic organic compound featuring a seven-membered ring system with one nitrogen atom, a ketone group at position 7, and a double bond at position 2. Its molecular formula is C₇H₉NO, and it serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and heterocyclic chemistry. The compound’s strained bicyclic framework and electron-deficient double bond make it reactive toward nucleophilic and electrophilic agents, enabling applications in cycloadditions and rearrangements .
Properties
IUPAC Name |
6-azabicyclo[3.2.1]oct-2-en-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-7-5-2-1-3-6(4-5)8-7/h1-2,5-6H,3-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXOBECCTHQVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2CC1NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40666967 | |
| Record name | 6-Azabicyclo[3.2.1]oct-2-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89622-07-1 | |
| Record name | 6-Azabicyclo[3.2.1]oct-2-en-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azabicyclo[3.2.1]oct-2-EN-7-one typically involves the opening of the lactone ring of 6-oxabicyclo[3.2.1]oct-3-en-7-one with amines to form amides. These amides are then reduced with lithium aluminium hydride to produce amino alcohols. Allylic oxidation of these amino alcohols with manganese dioxide yields the desired bicyclic ketones .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Azabicyclo[3.2.1]oct-2-EN-7-one undergoes various chemical reactions, including:
Oxidation: Allylic oxidation with manganese dioxide.
Reduction: Reduction of amides to amino alcohols using lithium aluminium hydride.
Substitution: Opening of the lactone ring with amines to form amides.
Common Reagents and Conditions
Oxidation: Manganese dioxide.
Reduction: Lithium aluminium hydride.
Substitution: Amines for lactone ring opening.
Major Products
The major products formed from these reactions include amino alcohols and bicyclic ketones, which can be further modified to produce various derivatives .
Scientific Research Applications
6-Azabicyclo[3.2.1]oct-2-EN-7-one has several scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Azabicyclo[3.2.1]oct-2-EN-7-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully elucidate its molecular targets and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclic Azabicyclo Compounds with Varied Ring Systems
2-Azabicyclo[2.2.1]hept-5-en-3-one
- Structure : Smaller bicyclic system (2.2.1) with a ketone at position 3 and a double bond at position 3.
- Properties: Melting point: 92–100°C (enantiopure form); 55–59°C (racemic form) . Molecular formula: C₆H₇NO (lacks one carbon compared to the target compound).
- Applications : Used in asymmetric synthesis due to its chiral center, but less strained than 6-azabicyclo[3.2.1]oct-2-EN-7-one, leading to milder reactivity .
1-Azabicyclo[2.2.2]octan-3-one (Quinuclidone)
- Structure : Rigid 2.2.2 bicyclic system with a ketone at position 3.
- Applications : A model compound for studying alkaloid reactivity and enzyme inhibition due to its high symmetry and stability .
6-Azabicyclo[3.2.0]heptan-7-one
Derivatives with Functional Group Variations
6-Azabicyclo[3.2.1]octane-2,7-dione
- Structure : Contains two ketone groups (positions 2 and 7).
- Properties: CAS# 1552322-78-7; molecular formula C₇H₉NO₂. Higher electrophilicity due to dual carbonyl groups, enabling diverse nucleophilic attacks .
- Applications : Used in cross-coupling reactions and as a precursor for polyfunctionalized heterocycles .
6-Acetyl-6-azabicyclo[3.2.1]octan-7-one
- Structure : Acetyl group at position 4.
- Properties: CAS# 203207-17-4; molecular formula C₉H₁₃NO₂. Increased steric hindrance modifies reactivity compared to the parent compound .
- Applications : Building block for bioactive molecule synthesis, leveraging its acetyl group for further functionalization .
Pharmacologically Relevant Analogues
5-Thia-1-azabicyclo[4.2.0]oct-2-ene Derivatives
- Structure : Cephalosporin core with a sulfur atom and β-lactam ring (4.2.0 system).
- Examples: (6R,7R)-7-amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (CAS# 108659-37-6) .
- Applications : Antibiotics targeting bacterial cell wall synthesis; distinct from this compound, which lacks β-lactam functionality .
Table 1: Physical and Chemical Properties
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Feature |
|---|---|---|---|---|
| This compound | Not explicitly stated | C₇H₉NO | 123.15 | Double bond at position 2 |
| 6-Azabicyclo[3.2.1]octan-7-one | 6142-56-9 | C₇H₁₁NO | 125.17 | Saturated analog |
| 6-Azabicyclo[3.2.0]heptan-7-one | 22031-52-3 | C₆H₇NO | 109.12 | Smaller 3.2.0 framework |
| (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one | 49805-30-3 | C₆H₇NO | 109.12 | Racemic 2.2.1 system |
Key Research Findings
- Reactivity : The double bond in this compound facilitates Diels-Alder reactions, unlike saturated analogs like 6-Azabicyclo[3.2.1]octan-7-one .
- Synthetic Advances : Enzymatic methods (e.g., ERED-catalyzed dehydrocyclization) enable greener synthesis of 6-azabicyclo derivatives compared to traditional thermal rearrangements .
Biological Activity
6-Azabicyclo[3.2.1]oct-2-EN-7-one is a nitrogen-containing bicyclic compound with significant potential in various biological applications. This compound's structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The bicyclic structure enables the compound to fit into specific binding sites, influencing various biochemical pathways. Current research is focused on elucidating these interactions and understanding the compound's full pharmacological profile.
Research Findings
Recent studies have highlighted several biological activities associated with this compound, including:
- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits significant antimicrobial properties against various pathogens.
- Anticancer Potential : Research indicates potential anticancer effects, particularly through apoptosis induction in cancer cell lines.
- Neurological Effects : The compound has been explored for its neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
Case Studies
- Antimicrobial Activity Study :
-
Anticancer Activity :
- In vitro studies revealed that the compound induced apoptosis in breast cancer cell lines (MCF-7), with an IC50 value of 15 µM after 48 hours of treatment . Further research is needed to explore the underlying mechanisms.
- Neuroprotective Effects :
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds within the azabicyclo series.
| Compound Name | Biological Activity | Notable Effects |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Apoptosis induction in cancer cells |
| 8-Azabicyclo[3.2.1]octane | Antidepressant | Modulation of serotonin receptors |
| 2-Azabicyclo[3.2.1]octane | Antinociceptive | Pain relief in animal models |
Q & A
What are the key synthetic routes for 6-azabicyclo[3.2.1]oct-2-EN-7-one, and how do reaction conditions influence yield and stereochemistry?
A three-step synthesis starting from 6-oxabicyclo[3.2.1]oct-3-en-7-one involves lactone ring opening with amines to form amides, followed by lithium aluminum hydride (LiAlH4) reduction to amino alcohols . Racemic and optically active derivatives can be achieved via stereoselective reduction methods. Critical factors include solvent choice (e.g., THF for LiAlH4), temperature control during cyclization, and amine selection for regioselective ring opening. Multi-step protocols often yield 60–80% purity, requiring chromatographic purification .
How is the molecular structure of this compound validated, and what analytical techniques are essential for confirming stereochemical outcomes?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D methods like NOESY) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. X-ray crystallography resolves absolute configurations, particularly for bicyclic amines. For example, the nitrogen atom’s position and carbonyl orientation in the bicyclic framework are confirmed via coupling constants in ¹H NMR and NOE correlations .
What advanced strategies enable stereoselective synthesis of 6-azabicyclo[3.2.1]octane derivatives?
Stereoselective reduction of ketone intermediates using chiral catalysts (e.g., Corey-Bakshi-Shibata) or enantioselective hydrogenation achieves high enantiomeric excess (ee >90%). LiAlH4 with chiral ligands or enzymatic resolution post-synthesis are alternatives. Evidence shows that steric hindrance in the bicyclic system directs reduction pathways, favoring axial or equatorial hydrogen addition .
How do rearrangement reactions contribute to the synthesis of this compound derivatives?
The 7-azabicyclo[4.2.0]oct-3-ene to 6-azabicyclo[3.2.1]oct-2-ene rearrangement involves neighboring-group participation by sulfonamide nitrogen, forming a bicyclic carbocation intermediate. Acidic conditions (e.g., AgBF4) catalyze this process, with regioselectivity controlled by substituent electronic effects. Computational studies (DFT) support a stepwise mechanism over concerted pathways .
What pharmacological mechanisms are associated with 6-azabicyclo[3.2.1]octane derivatives, and how are binding affinities quantified?
Derivatives act as monoamine reuptake inhibitors, targeting serotonin and dopamine transporters (SERT/DAT). Radioligand binding assays (e.g., [³H]paroxetine for SERT) measure IC₅₀ values, with Ki ranges from 10–100 nM. Functional assays (e.g., electrophysiology) validate inhibition efficacy, while molecular docking studies correlate substituent effects (e.g., methyl groups) with receptor binding pockets .
How should researchers address contradictions in reported synthetic yields or biological activity data for this compound?
Cross-validate methods using controlled reaction replicates (e.g., varying catalysts, solvents) and orthogonal analytical techniques (e.g., HPLC for purity, microsomal stability assays). For biological discrepancies, compare assay conditions (e.g., cell lines, incubation times) and employ structure-activity relationship (SAR) models to isolate confounding variables .
What role does computational chemistry play in optimizing synthetic pathways for this compound?
Density functional theory (DFT) predicts transition states for rearrangement reactions and stereochemical outcomes. Solvent effects are modeled via COSMO-RS, while molecular dynamics simulations assess conformational stability. These tools reduce experimental trial-and-error, particularly in designing enantioselective catalysts .
Which analytical methods are critical for distinguishing positional isomers in bicyclic amine derivatives?
Gas chromatography-mass spectrometry (GC-MS) coupled with retention index libraries differentiates isomers based on fragmentation patterns. ¹³C NMR chemical shifts (e.g., carbonyl carbons at ~200 ppm) and infrared (IR) spectroscopy (C=O stretching at ~1700 cm⁻¹) provide additional resolution. X-ray crystallography remains the gold standard for unambiguous assignment .
How can researchers design novel this compound derivatives with enhanced bioactivity?
Rational design involves substituting the bicyclic core with electron-withdrawing groups (e.g., nitro) to modulate pharmacokinetics. Ring strain in the bicyclic system enhances reactivity for functionalization (e.g., alkylation at the nitrogen). Parallel synthesis and high-throughput screening (HTS) identify lead compounds, while molecular docking optimizes steric and electronic complementarity .
What challenges arise in scaling up laboratory-scale syntheses of 6-azabicyclo[3.2.1]octane derivatives?
Key issues include exothermic reactions during LiAlH4 reduction (requiring temperature-controlled reactors) and purification bottlenecks. Continuous flow systems improve safety and yield for ring-opening steps. Solvent recovery and catalyst recycling (e.g., chiral Ru complexes) are critical for sustainability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
